trans-Stilbene oxide

Description

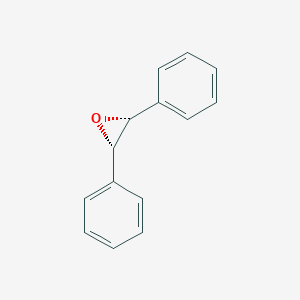

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-diphenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCJQKUWGAZPFX-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315411 | |

| Record name | (R,R)-Stilbene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Aldrich MSDS] | |

| Record name | trans-Stilbene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25144-18-7, 1439-07-2 | |

| Record name | (R,R)-Stilbene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stilbene oxide, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R,R)-Stilbene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-α,α-epoxydibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STILBENE OXIDE, (2R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIG187ZROD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Trans Stilbene Oxide

Catalytic Epoxidation Strategies

Catalytic epoxidation offers an efficient and environmentally benign route to trans-stilbene (B89595) oxide by utilizing a catalyst to facilitate the transfer of an oxygen atom to the double bond of trans-stilbene.

Metal-Catalyzed Epoxidation

A variety of metal catalysts have been developed for the epoxidation of trans-stilbene, each with distinct advantages in terms of efficiency and selectivity.

Gold(III) chloride (AuCl₃): The epoxidation of trans-stilbene can be effectively catalyzed by gold(III) chloride. In a solvent system composed of 2-methoxyethanol, acetonitrile, and water, and using sodium chlorite (B76162) as the oxidant, trans-stilbene oxide can be obtained in an 81% yield. Research has also explored the use of gold nanoparticles supported on hydrophobic silica (B1680970) for the aerobic epoxidation of trans-stilbene, demonstrating high selectivity for this compound. researchgate.netsapub.org

Ruthenium (Ru): Ruthenium-based catalysts have been investigated for the epoxidation of trans-stilbene. arkat-usa.orgarkat-usa.orgcapes.gov.br For instance, ruthenium complexes with pyridine-2,6-bisoxazoline (pybox) ligands, using iodosylbenzene or hydrogen peroxide as the oxidant, have shown good yields. arkat-usa.org One study reported an 80% yield of this compound using a ruthenium-pybox catalyst with bis(acetoxy)iodobenzene as the oxidant. arkat-usa.orgresearchgate.net However, the reactivity can be substrate-dependent, with some ruthenium catalysts showing low or no activity for trans-stilbene epoxidation under certain conditions. rsc.org

Iron(III) chloride (FeCl₃): Iron(III) chloride, in combination with a co-catalyst like N-methylimidazole and using hydrogen peroxide as the oxidant, provides a practical method for the epoxidation of olefins, including trans-stilbene. researchgate.net The choice of the anion in the iron(III) complex can significantly influence the selectivity of the reaction, with chloride anions favoring the formation of the epoxide. researchgate.net Biomimetic non-heme iron-catalyzed systems have also been developed for the asymmetric epoxidation of aromatic alkenes like trans-stilbene. nih.gov

Copper (Cu): Copper complexes have demonstrated catalytic activity in the oxidation of trans-stilbene. bohrium.com For example, copper(II) complexes with pyrazolone-based ligands have been used with tert-butyl hydroperoxide (TBHP) as the oxidant, showing good conversion and high selectivity for this compound. bohrium.com Additionally, FePt nanowires deposited with copper nanoparticles have been shown to catalyze the aerobic epoxidation of trans-stilbene, yielding this compound in 85.1% yield. thieme-connect.com

Table 1: Metal-Catalyzed Epoxidation of trans-Stilbene

| Metal Catalyst | Oxidant | Solvent | Yield of this compound | Reference |

|---|---|---|---|---|

| Gold(III) chloride | Sodium chlorite | 2-methoxyethanol/acetonitrile/water | 81% | |

| Ruthenium-pybox | Bis(acetoxy)iodobenzene | Toluene | 80% | arkat-usa.orgresearchgate.net |

| Iron(III) chloride | Hydrogen peroxide | Acetone (B3395972) | Good | researchgate.net |

| Copper(II) complex | TBHP | Ethyl acetate | Good | bohrium.com |

| FePt@Cu nanowires | Molecular oxygen | o-xylene | 85.1% | thieme-connect.com |

Organocatalytic Epoxidation

Organocatalytic methods provide a metal-free alternative for epoxidation.

Dioxiranes: Dimethyldioxirane (DMDO) is a highly effective reagent for the epoxidation of a wide range of alkenes, including trans-stilbene. orgsyn.orgacs.org The reaction is typically fast, stereospecific, and proceeds under neutral conditions at room temperature, often yielding the pure epoxide after solvent removal. orgsyn.org The epoxidation of trans-stilbene with DMDO in acetone results in a quantitative conversion to this compound. orgsyn.org Chiral dioxiranes have also been developed and utilized for the asymmetric epoxidation of stilbene (B7821643) derivatives. arkat-usa.orgresearchgate.net

Peracid-Based Epoxidation

Peracids are classic reagents for the epoxidation of alkenes.

Peracetic Acid: The reaction of trans-stilbene with peracetic acid is a well-established method for the synthesis of this compound. orgsyn.orgsmolecule.comorgsyn.org This reaction is typically slower for olefins conjugated with aromatic rings like trans-stilbene. orgsyn.org A typical procedure involves reacting trans-stilbene with a solution of peracetic acid in a solvent like methylene (B1212753) chloride, often with the addition of a buffer such as sodium acetate. orgsyn.orgorgsyn.org Yields in the range of 70-83% have been reported. orgsyn.org

Peroxymonophosphoric Acid: trans-Stilbene can be epoxidized using peroxymonophosphoric acid (H₃PO₅) in a solvent like dioxane, producing this compound in a 74% yield. wikipedia.orgwikiwand.comresearchgate.net Due to the strong acidity of this reagent, it is particularly suitable for the synthesis of acid-stable epoxides like this compound. wikipedia.org

Stereoselective and Asymmetric Synthesis Approaches

The development of methods for the stereoselective and asymmetric synthesis of this compound is of significant interest for accessing enantiopure compounds.

Chiral Catalyst Systems

Chiral Bisoxazoline-Copper(II) Complexes: Chiral bisoxazoline (BOX) ligands in complex with copper(II) salts have emerged as effective catalysts for various asymmetric transformations. nih.gov These complexes have been successfully applied to the asymmetric one-pot synthesis of this compound. x-mol.comacs.orgmovabletype.ioresearchmap.jpdntb.gov.uaresearchmap.jpdoshisha.ac.jpacs.orgresearchgate.net

Desymmetrizing Monosulfonylation of meso-Hydrobenzoin

An alternative strategy for the asymmetric synthesis of this compound involves the desymmetrization of a prochiral starting material. A notable example is the desymmetrizing monosulfonylation of meso-hydrobenzoin. x-mol.comacs.orgmovabletype.ioresearchmap.jpresearchmap.jpdoshisha.ac.jpacs.orgresearchgate.net This reaction, catalyzed by a chiral bisoxazoline-copper(II) complex, proceeds in a one-pot fashion to yield enantioenriched this compound. x-mol.comacs.orgmovabletype.ioresearchmap.jpresearchmap.jpdoshisha.ac.jpacs.orgresearchgate.net

Control of Enantiomeric Excess in Epoxidation

The asymmetric epoxidation of trans-stilbene to produce enantiomerically enriched this compound is a pivotal transformation in stereoselective synthesis. Control over the enantiomeric excess (e.e.) is paramount and is typically achieved through the use of chiral catalysts. These catalysts create a chiral environment around the alkene, favoring the formation of one enantiomer of the epoxide over the other.

Prominent among these methods is the use of chiral ketone catalysts in conjunction with an oxidant like Oxone (a triple salt containing potassium peroxymonosulfate). arkat-usa.org C2-symmetric chiral ketones, in particular, have been developed as effective catalysts for the asymmetric epoxidation of unfunctionalized olefins, including trans-stilbene derivatives. arkat-usa.org For instance, chiral 7-membered ketones synthesized from a 1,2-ethylenediamine backbone have been explored for the asymmetric epoxidation of trans-stilbene with Oxone. clockss.org While one such ketone (4a, a trifluoromethanesulfonamide (B151150) derivative) provided better yields, the highest enantiomeric excess achieved in that specific study was 30% e.e. for the (R,R)-stilbene oxide. clockss.org

Further research into chiral ketones has led to the development of novel catalysts that yield significantly higher enantioselectivities. datapdf.com By strategically increasing the steric bulk at specific positions on a C2 symmetric chiral ketone catalyst, researchers have achieved up to 95% e.e. for the epoxidation of various trans-stilbene derivatives. datapdf.com These high levels of enantioselectivity provide strong experimental evidence for a spiro transition state model in dioxirane (B86890) epoxidations. datapdf.com

Another major class of catalysts for this transformation involves metal-salen complexes, particularly those of manganese (Mn) and chromium (Cr). Chiral (salen)Mn(III) complexes, developed by Jacobsen and Katsuki, are highly efficient for the epoxidation of unfunctionalized alkenes. nih.gov While these are particularly effective for cis-olefins, modifications and specific reaction conditions have been explored for trans-olefins. arkat-usa.orgnih.gov For example, polymeric chiral Cr(III)-salen complexes have been used for the aminolytic kinetic resolution of racemic this compound, yielding the unreacted epoxide with high enantiomeric excess (up to 98% e.e.). iitm.ac.in While this is a resolution process rather than a direct asymmetric epoxidation, it demonstrates the high degree of enantiorecognition achievable with such catalysts.

Biocatalysis also presents a pathway for epoxidation. Lipase-mediated processes can be used for the chemo-enzymatic epoxidation of alkenes. beilstein-journals.org In this method, the lipase (B570770) catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which then epoxidizes the alkene. beilstein-journals.org While this method has been successfully applied to produce this compound in near-quantitative yield, the focus is often on conversion rather than enantioselectivity unless a chiral resolution step is incorporated. beilstein-journals.org Similarly, unspecific peroxygenases (UPOs) from fungi like Chaetomium globosum have been shown to produce trans-stilbene epoxide from trans-stilbene, contrasting with other UPOs that hydroxylate the aromatic rings. csic.es

The table below summarizes the enantiomeric excess achieved in the epoxidation of trans-stilbene using various catalytic systems.

Table 1: Enantiomeric Excess in Catalytic Epoxidation of trans-Stilbene

| Catalyst System | Oxidant | Solvent/Conditions | Product Configuration | Enantiomeric Excess (e.e.) | Citation |

| Chiral Ketone (4b) | Oxone® | CH3CN, K2CO3 | (R,R) | 30% | clockss.org |

| Chiral Ketone (R)-7 | Oxone® | aq. DME, 0 °C | (S,S) | 84-95% | datapdf.com |

| Polymeric Cr(III) Salen (1) | Aniline (Kinetic Resolution) | CH2Cl2 | Recovered Epoxide | up to 98% | iitm.ac.in |

| Ruthenium-pybox (9) | PhI(OAc)2 | - | This compound | 63% | arkat-usa.org |

| Manganese Salen (6c) | NaClO | - | This compound | 40% | arkat-usa.org |

Novel Synthetic Routes and Precursor Transformations

Beyond direct epoxidation, innovative synthetic strategies have been developed that utilize different precursors or stereochemical pathways to access this compound.

From Substituted Stilbenes

The synthesis of this compound can be approached by starting with stilbene derivatives that are subsequently transformed. While direct epoxidation of trans-stilbene is the most common route, research also explores the epoxidation of substituted stilbenes. For example, the epoxidation of trans-β-methylstyrene, a substituted stilbene analogue, has been studied using various catalytic systems. researchgate.netacs.org

A notable example involves the use of fungal peroxygenases. Enzymes from Agrocybe aegerita (AaeUPO), Coprinopsis cinerea (rCciUPO), and Marasmius rotula (MroUPO) primarily catalyze the regioselective hydroxylation of trans-stilbene to form 4,4′-dihydroxy-trans-stilbene. csic.es However, the peroxygenase from the ascomycete Chaetomium globosum (CglUPO) exhibits a different reactivity; instead of hydroxylating the aromatic rings, it catalyzes the epoxidation of the alkenyl moiety to produce this compound. csic.es This biocatalytic route highlights how a substituted stilbene (in this case, the enzyme substrate complex) can be a precursor, with the enzyme dictating the transformation to the epoxide.

Stereospecific Sequences Involving Inversions

Stereospecific syntheses of epoxides can be designed to proceed through multi-step sequences that involve one or more stereochemical inversions. A classic strategy for converting an alkene to an epoxide with net anti-dihydroxylation followed by cyclization is an alternative to direct epoxidation.

For trans-stilbene, this can be envisioned as a two-step process:

Anti-dihydroxylation: The trans-stilbene is first converted to (R,R)- or (S,S)-1,2-diphenyl-1,2-ethanediol (hydrobenzoin).

Cyclization with Inversion: One of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic attack by the remaining hydroxyl group proceeds via an S_N2 mechanism, which involves an inversion of configuration at the carbon bearing the leaving group. This ring-closing step forms the epoxide.

This sequence is crucial in stereospecific synthesis because the stereochemistry of the final epoxide is directly controlled by the stereochemistry of the starting diol. The intramolecular Williamson ether synthesis (the ring-closing step) is a powerful method for creating epoxides from halohydrins or sulfonate esters of vicinal diols, and it inherently proceeds with inversion of stereochemistry. While direct search results detailing this specific sequence for this compound were not explicitly retrieved within the context of this article's generation, it represents a fundamental and well-established stereospecific route in organic chemistry that contrasts with the direct syn-addition of an oxygen atom in epoxidation reactions. lboro.ac.uk The high reactivity of the strained epoxide ring makes it susceptible to ring-opening reactions, which is the reverse of this process and often proceeds with inversion as well. lboro.ac.uk

Elucidation of Reaction Mechanisms and Transformations of Trans Stilbene Oxide

Oxirane Ring-Opening Reactions

The cleavage of the epoxide ring in trans-stilbene (B89595) oxide is a key transformation that leads to the formation of vicinal diols and other functionalized products. The mechanism of this opening is highly dependent on the reaction conditions.

Under acidic conditions, the epoxide oxygen of trans-stilbene oxide is first protonated, creating a good leaving group. libretexts.org This is followed by nucleophilic attack. The reaction can be depicted as a hybrid between an SN1 and SN2 mechanism. libretexts.org The carbon-oxygen bond begins to break, leading to the development of a partial positive charge on the carbon atom. libretexts.org For asymmetrically substituted epoxides, the nucleophile preferentially attacks the more substituted carbon, a characteristic of SN1-like reactions where a more stable carbocation intermediate is favored. libretexts.org In the case of this compound, which is symmetrically substituted, the attack can occur at either of the two equivalent benzylic carbons. The acid-catalyzed hydrolysis of this compound in aqueous acid yields a 1,2-diol. libretexts.org The stereochemical outcome of this reaction is the formation of a trans diol due to the backside attack of the nucleophile, which is characteristic of an SN2-like process. libretexts.org

The reaction of this compound with 2-naphthol (B1666908) in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate results in the formation of 1,2-diphenyl-1,2-dihydronaphtho[2,1-b]furan. rsc.org This transformation is presumed to proceed through the initial formation of a phenol-alcohol intermediate, which then undergoes cyclization. rsc.orgacs.org

In the presence of a strong base, the ring-opening of this compound occurs via an SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. Unlike the acid-catalyzed pathway, the oxygen atom is not protonated prior to the attack, resulting in an alkoxide ion as the leaving group. libretexts.org This is a poor leaving group, and therefore a potent nucleophile is required to facilitate the reaction. libretexts.org For asymmetrically substituted epoxides, the attack occurs at the less sterically hindered carbon atom. libretexts.org In the case of the symmetrical this compound, attack at either carbon is equally likely. The reaction of this compound with 2-naphthol in an alkaline medium proceeds slowly to form an ether-alcohol and a phenol-alcohol, both of which can be cyclized. acs.org

The strained ring of this compound is susceptible to attack by a variety of nucleophiles, leading to a range of functionalized products. These reactions are valuable in organic synthesis for creating complex molecules. arkat-usa.org

2-Naphthol: As mentioned earlier, the reaction of this compound with 2-naphthol can be catalyzed by either acid or base. rsc.orgacs.org Under acidic conditions, the reaction leads to a cyclized furan (B31954) product, while under basic conditions, it yields a mixture of an ether-alcohol and a phenol-alcohol. rsc.orgacs.org

Halides: The ring-opening of this compound with metal halides provides access to halohydrins, which are versatile chiral intermediates. researchgate.net For instance, reaction with lithium bromide (LiBr) promoted by Amberlyst 15 has been studied. researchgate.net The reaction of epoxides with anhydrous hydrohalic acids (HX) also produces trans-halohydrins. libretexts.org The regioselectivity of this reaction depends on the substitution pattern of the epoxide. libretexts.org

Oxygen Nucleophiles: Besides water and alcohols, other oxygen nucleophiles can open the epoxide ring. These reactions are fundamental in the synthesis of various functionalized organic molecules. arkat-usa.org

Azide (B81097): The azide ion is another effective nucleophile for the ring-opening of epoxides. This reaction leads to the formation of azido (B1232118) alcohols, which are important precursors for the synthesis of amino alcohols and other nitrogen-containing compounds.

The ring-opening of this compound can also be initiated by light. Ultrafast UV/UV pump-probe spectroscopy has been used to study the photo-induced ring-opening of this compound. researchgate.netnih.gov This process occurs on a very short timescale, with features observed in the sub-450 femtosecond, 1.5 picosecond, and greater than 100 picosecond ranges. researchgate.netnih.gov

The primary mechanism for this photochemical ring-opening is believed to involve the dissociation of the C-C bond within the oxirane ring. researchgate.netnih.gov However, the observation of certain fragments during these experiments suggests a possible alternative pathway involving the dissociation of a C-O bond, which would lead to a 1,3-diradical intermediate. researchgate.netnih.govresearchgate.net

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. wur.nl These enzymes are found in a wide range of organisms and play roles in detoxification and cellular signaling. diva-portal.orgdiva-portal.org They exhibit high regio- and enantioselectivity, making them valuable biocatalysts. diva-portal.org

Several epoxide hydrolases have been shown to catalyze the hydrolysis of this compound. The general mechanism for α/β-hydrolase fold enzymes involves a two-step process. nih.govnih.gov The first step is a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide carbons, forming a covalent alkyl-enzyme intermediate. nih.govuq.edu.auresearchgate.net This is followed by the hydrolysis of this intermediate by a water molecule, which is activated by a histidine residue acting as a general base, to release the diol product. uq.edu.auresearchgate.netdiva-portal.org

StEH1 : The potato epoxide hydrolase, StEH1, catalyzes the hydrolysis of this compound. researchgate.net The enzyme shows a preference for the (S,S)-enantiomer. researchgate.net The rate-limiting step in the conversion of this compound is the hydrolysis of the alkyl-enzyme intermediate. researchgate.net The catalytic mechanism involves two tyrosine residues (Tyr154 and Tyr235) that act as acid catalysts, stabilizing the developing negative charge on the epoxide oxygen during ring opening through hydrogen bonding. acs.orgnih.govacs.org

Kau2 : The epoxide hydrolase Kau2, isolated from a bacterial biomass, also catalyzes the hydrolysis of this compound with high enantioselectivity, preferentially reacting with the (S,S)-enantiomer. nih.govnih.gov The catalytic mechanism follows the classical two-step process with the formation of an alkyl-enzyme intermediate. nih.gov The high enantiopreference is attributed to significant differences in both the rate of enzyme alkylation and the rate of hydrolysis of the alkyl-enzyme intermediate for the two enantiomers. nih.gov

human sEH : Human soluble epoxide hydrolase (sEH) is a bifunctional enzyme with both epoxide hydrolase and phosphatase activity. qmul.ac.ukpnas.org The C-terminal domain is responsible for the hydrolysis of epoxides like this compound. pnas.orgexpasy.org this compound is a prototypical substrate used to differentiate sEH activity from that of microsomal epoxide hydrolase.

M. tuberculosis EHB : Mycobacterium tuberculosis possesses several epoxide hydrolases, including Epoxide Hydrolase B (EHB). uniprot.orgebi.ac.uk Mtb EHB catalyzes the hydrolysis of this compound. uniprot.orgebi.ac.ukresearchgate.net Unlike mammalian and plant sEHs, Mtb EHB is more active on cis-stilbene (B147466) oxide than the trans-isomer. nih.gov The active site of Mtb EHB contains a catalytic triad (B1167595) of Asp104, His333, and Asp302. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of this compound Enantiomers by StEH1

| Enantiomer | Specific Activity (μmol·min⁻¹·mg⁻¹) |

|---|---|

| (R,R)-TSO | 43 researchgate.net |

| (S,S)-TSO | 3 researchgate.net |

Data from steady-state kinetic analysis of StEH1.

Table 2: Key Residues in the Catalytic Mechanism of Epoxide Hydrolases

| Enzyme | Nucleophile | General Base | Acid Catalysts/Stabilizing Residues |

|---|---|---|---|

| StEH1 | Asp105 researchgate.net | His300 researchgate.net | Tyr154, Tyr235 researchgate.netacs.orgacs.org |

| Kau2 | Aspartate nih.gov | Histidine nih.gov | Tyrosine (Tyr157, Tyr259) nih.gov |

| human sEH | Asp333 | Histidine uq.edu.au | Tyrosines uq.edu.au |

Enzymatic Hydrolysis Mechanisms

Role of Active Site Residues in Catalysis (e.g., Tyrosyl Residues)

The enzymatic hydrolysis of this compound is significantly influenced by the residues within the active site of epoxide hydrolases. Key among these are tyrosyl residues, which play a crucial role in catalysis. In potato epoxide hydrolase StEH1, two tyrosine residues, Tyr154 and Tyr235, are vital for the catalytic process. acs.orgnih.gov Similarly, in the epoxide hydrolase Kau2, Tyr157 and Tyr259 are the corresponding active site tyrosines. nih.gov

These tyrosyl residues function primarily as electrophilic catalysts during the initial stage of the reaction, which involves the formation of an alkyl-enzyme intermediate. acs.orgnih.gov They achieve this by forming hydrogen bonds with the oxirane oxygen of the bound this compound, which polarizes the epoxide ring and facilitates its opening. acs.orgnih.gov Studies on StEH1 have shown that these tyrosine residues stabilize the negatively charged alkyl-enzyme intermediate through this hydrogen bonding, rather than acting as proton donors to the alkoxide anion that forms. acs.orgnih.gov This is supported by the observation of a transient UV absorption indicative of tyrosinate formation during the lifetime of the alkyl-enzyme intermediate. acs.orgnih.gov

In addition to tyrosines, other residues are also critical. The catalytic mechanism involves a nucleophilic attack by an aspartate residue (Asp105 in StEH1) on an epoxide carbon to form the covalent alkyl-enzyme intermediate. acs.orgresearchgate.net A histidine residue (His300 in StEH1) acts as a general base, activating a water molecule for the subsequent hydrolysis of the intermediate. acs.orgresearchgate.net Furthermore, a glutamic acid residue (Glu35 in StEH1) is involved in activating the aspartate nucleophile and positioning the catalytic water molecule. acs.orgnih.gov Computational studies have also highlighted the importance of another histidine residue (His104 in StEH1), which helps to balance the charge in the active site. acs.org The interplay of these residues creates a finely tuned environment for the efficient and selective hydrolysis of this compound.

Kinetic and Pre-Steady-State Analysis of Hydrolysis

The hydrolysis of this compound by epoxide hydrolases follows a multi-step catalytic mechanism. nih.govacs.org Kinetic and pre-steady-state analyses have been instrumental in elucidating the individual steps of this process. The general mechanism involves the initial formation of a Michaelis complex between the enzyme and the substrate, followed by the formation of a covalent alkyl-enzyme intermediate. nih.govacs.org This intermediate is then hydrolyzed in a rate-limiting step to release the diol product. nih.govresearchgate.net

For the epoxide hydrolase Kau2, detailed kinetic studies have shown that the enzyme preferentially reacts with the (S,S)-enantiomer of this compound. nih.gov The steady-state data are consistent with both (S,S)- and (R,R)-trans-stilbene oxide acting as competing substrates, each with distinct Michaelis-Menten constants (KM) and catalytic rate constants (kcat). nih.gov The high enantiopreference of this enzyme is attributed to significant differences in both the second-order alkylation rate constant (k2/KS) and the hydrolysis rate of the alkyl-enzyme intermediate (k3) between the two enantiomers. nih.gov

Regioselectivity and Enantioselectivity in Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound by epoxide hydrolases often exhibits high levels of regioselectivity and enantioselectivity, which are critical for the production of optically pure compounds. nih.govacs.org Enantioselectivity refers to the preferential conversion of one enantiomer of a chiral substrate over the other, while regioselectivity describes the preferential attack of the nucleophile at one of the two epoxide carbon atoms.

The epoxide hydrolase Kau2, for instance, shows a high enantiopreference for the (S,S)-enantiomer of this compound, with an enantiomeric ratio (E value) of approximately 200. nih.gov This high selectivity is a result of differences in the rates of both the alkylation and hydrolysis steps for the (S,S) and (R,R) enantiomers. nih.gov Similarly, potato epoxide hydrolase StEH1 is enantioselective in favor of the (S,S)-enantiomer, which is attributed to a lower Km value for this isomer. researchgate.net

Computational Modeling of Enzymatic Mechanisms

Computational modeling has become an indispensable tool for understanding the intricate mechanisms of enzymatic reactions, including the hydrolysis of this compound by epoxide hydrolases. acs.orgnih.gov Techniques such as quantum mechanics/molecular mechanics (QM/MM) and empirical valence bond (EVB) simulations allow for the detailed investigation of reaction pathways, transition states, and the roles of individual active site residues. diva-portal.orgnih.gov

For the hydrolysis of this compound catalyzed by potato epoxide hydrolase StEH1, extensive EVB simulations have been performed. acs.orgdiva-portal.org These simulations have successfully reproduced the experimentally observed differences in activity between the different stereoisomers of the substrate and the effects of mutations in the active site. acs.org A key finding from these models is that the regioselectivity of the reaction is determined not in the initial alkylation step, as might be intuitively expected, but in the subsequent hydrolysis of the covalent alkyl-enzyme intermediate. acs.orgdiva-portal.org

QM/MM modeling of the related murine soluble epoxide hydrolase (sEH) with this compound has also provided valuable insights. nih.gov These studies have shown that factors such as the proximity of the substrate to the nucleophilic aspartate residue, electronic stabilization of the transition state, and hydrogen bonding to the active site tyrosine residues all contribute to the selectivity of the ring-opening reaction. nih.gov Furthermore, computational models have been crucial in identifying the importance of previously overlooked residues, such as His104 in StEH1, which plays an electrostatic role in modulating the enzyme's activity. acs.org These computational approaches not only complement experimental data but also provide predictive models that can guide the design of novel biocatalysts with improved properties. nih.govrsc.org

Molecular Rearrangements

Lewis Acid-Catalyzed Rearrangements (e.g., Bismuth Trifluoromethanesulfonate (B1224126), Boron Trifluoride Etherate, Magnesium Bromide, Zinc Chloride, Tin(IV) Chloride, Indium(III) Chloride)

This compound can undergo rearrangement to form carbonyl compounds in the presence of various Lewis acids. acs.org This transformation, often referred to as the Meinwald rearrangement, is a synthetically useful reaction. conicet.gov.ar The product distribution can be influenced by the choice of Lewis acid and the reaction conditions.

Bismuth trifluoromethanesulfonate (Bi(OTf)3) has emerged as a highly efficient and environmentally benign catalyst for this rearrangement. gctlc.org It is effective in very low catalytic amounts (as low as 0.01 mol%) and promotes the selective rearrangement of this compound to 2,2-diphenylacetaldehyde. researchgate.net The reaction is typically fast and clean, proceeding smoothly in solvents like dichloromethane. Studies have shown that Bi(OTf)3 is superior to many other metal triflates, such as those of aluminum, gallium, scandium, and ytterbium, in terms of efficiency. conicet.gov.arresearchgate.net

Boron trifluoride etherate (BF3·Et2O) is a classic Lewis acid used for this purpose, also yielding diphenylacetaldehyde (B122555) from this compound. researchgate.netresearchgate.net However, it is corrosive, toxic, and moisture-sensitive, making it less desirable from a green chemistry perspective. acs.orggctlc.org

Other Lewis acids have also been employed with varying results. Magnesium bromide can isomerize this compound, but it often leads to a mixture of diphenylacetaldehyde and desoxybenzoin. researchgate.net Lewis acids such as zinc chloride and tin(IV) chloride are also known to catalyze this type of rearrangement. acs.orgIndium(III) chloride has been used, but like boron trifluoride etherate, it has toxicity and cost concerns. The general trend for these rearrangements with aryl-substituted epoxides is the preferential migration of the aryl group, leading to the formation of an aldehyde. conicet.gov.ar

Table 1: Lewis Acid-Catalyzed Rearrangement of trans-Stilbene Oxide

| Lewis Acid | Predominant Product | Notes |

|---|---|---|

| Bismuth Trifluoromethanesulfonate (Bi(OTf)3) | 2,2-Diphenylacetaldehyde | Highly efficient, selective, and environmentally friendly. researchgate.net |

| Boron Trifluoride Etherate (BF3·Et2O) | Diphenylacetaldehyde | Classic reagent, but corrosive and toxic. researchgate.netresearchgate.net |

| Magnesium Bromide (MgBr2) | Mixture of Diphenylacetaldehyde and Desoxybenzoin | Less selective than BF3·Et2O. researchgate.net |

| Zinc Chloride (ZnCl2) | Carbonyl compounds | Known to catalyze epoxide rearrangements. acs.org |

| Tin(IV) Chloride (SnCl4) | Carbonyl compounds | Known to catalyze epoxide rearrangements. acs.org |

| Indium(III) Chloride (InCl3) | Carbonyl compounds | Effective but toxic and expensive. conicet.gov.ar |

Oxidative Rearrangements to Carbonyl Compounds

In addition to the Lewis acid-catalyzed isomerizations, this compound can undergo oxidative rearrangements to yield carbonyl compounds. These reactions involve both the rearrangement of the epoxide and an oxidation step.

One example involves the use of iron complexes as catalysts with hydrogen peroxide as the oxidant. This system can lead to the cleavage of the carbon-carbon bond of the original double bond in stilbene (B7821643), producing benzaldehyde (B42025) and benzoic acid as the major products, alongside other oxygen transfer products. researchgate.net

Another approach to forming carbonyl compounds from epoxides is through a reaction catalyzed by bismuth(III) triflate in the presence of an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO). This method has been used to convert epoxidized methyl oleate (B1233923) into keto and diketo derivatives. acs.org While not directly demonstrated with this compound in the cited literature, this type of catalytic system represents a potential pathway for its oxidative rearrangement.

The rearrangement of this compound catalyzed by bismuth(III) oxide perchlorate (B79767) (BiOClO4·xH2O) also results in the formation of diphenylacetaldehyde. This reaction proceeds cleanly and regioselectively, with the phenyl group migrating in preference to the hydrogen atom. Although this specific example doesn't involve an external oxidant, the variety of bismuth-based catalysts highlights their versatility in promoting transformations of epoxides to carbonyl compounds.

Mechanistic Pathways of Phenyl and Hydride Migration

The rearrangement of this compound to carbonyl compounds is a classic example of the Meinwald rearrangement, which can proceed through competitive mechanistic pathways involving either a 1,2-phenyl shift or a 1,2-hydride shift. The outcome of this rearrangement is highly dependent on the reaction conditions, particularly the nature of the catalyst employed.

Under Lewis acid catalysis, such as with boron trifluoride etherate (BF₃·Et₂O) or various metal triflates like bismuth(III) triflate (Bi(OTf)₃), this compound predominantly undergoes rearrangement to form 2,2-diphenylacetaldehyde. orgsyn.orgconicet.gov.ar This transformation is initiated by the coordination of the Lewis acid to the epoxide oxygen, which facilitates the cleavage of a carbon-oxygen bond to form a carbocation intermediate. The subsequent migration of a phenyl group to the adjacent carbocationic center is a key step, leading to a more stable benzylic cation, which then rearranges to the final aldehyde product. The preference for phenyl migration over hydride migration in many Lewis acid-catalyzed systems is attributed to the greater migratory aptitude of the phenyl group and the formation of a stabilized carbocation intermediate. Computational studies using DFT and MP2 methods have been employed to further investigate the energetics of the aryl versus hydride migration pathways. conicet.gov.ar

While phenyl migration is often the major pathway, hydride migration to form deoxybenzoin (B349326) can also occur, sometimes as a competing process. For instance, the rearrangement of this compound with magnesium bromide (MgBr₂) in benzene (B151609) has been reported to yield a mixture of diphenylacetaldehyde and deoxybenzoin. The formation of deoxybenzoin suggests a pathway where a 1,2-hydride shift occurs in the carbocation intermediate. The choice of catalyst and solvent system can thus be used to influence the regioselectivity of the rearrangement. Thermal reactions of this compound, particularly under catalytic flash vacuum thermolysis using silica-alumina or clay catalysts, can also lead to mixtures of diphenylacetaldehyde and deoxybenzoin. researchgate.net

The table below summarizes the products of this compound rearrangement under different catalytic conditions.

Table 1: Products of this compound Rearrangement

| Catalyst/Conditions | Major Product | Minor Product(s) |

| Boron trifluoride etherate (BF₃·Et₂O) | 2,2-Diphenylacetaldehyde | - |

| Bismuth(III) triflate (Bi(OTf)₃) | 2,2-Diphenylacetaldehyde | - |

| Magnesium bromide (MgBr₂) | 2,2-Diphenylacetaldehyde | Deoxybenzoin |

| Iridium trichloride (B1173362) (IrCl₃) | 2,2-Diphenylacetaldehyde | - |

| Catalytic Flash Vacuum Thermolysis | 2,2-Diphenylacetaldehyde | Deoxybenzoin |

Electron Impact Induced Rearrangements

Under electron impact (EI) mass spectrometry, this compound undergoes characteristic fragmentation and rearrangement reactions. The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 196. chemicalbook.comnist.gov The fragmentation pattern is indicative of rearrangements within the molecular ion.

Key fragment ions observed in the EI mass spectrum of this compound include ions at m/z 165, 152, 105, 90, and 89. chemicalbook.com The ion at m/z 165 likely arises from the loss of a formyl radical (CHO) from the rearranged molecular ion, which is consistent with the formation of a stable diphenylmethyl cation. The peak at m/z 105 corresponds to the benzoyl cation ([C₆H₅CO]⁺), a common fragment in compounds containing a benzoyl moiety, suggesting a rearrangement has occurred to form a structure that can easily produce this ion. The ion at m/z 89 is also a significant fragment. chemicalbook.com The presence of these fragments points to complex rearrangements of the initial molecular ion under the high-energy conditions of electron impact.

The table below lists the prominent ions observed in the electron impact mass spectrum of this compound. chemicalbook.com

Table 2: Prominent Ions in the EI Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 196 | - | [M]⁺ |

| 165 | 30.4 | [M - CHO]⁺ |

| 152 | 15.3 | [M - C₂H₄O]⁺ |

| 105 | 24.9 | [C₆H₅CO]⁺ |

| 90 | 16.1 | [C₇H₆]⁺ |

| 89 | 14.8 | [C₇H₅]⁺ |

| 77 | 13.9 | [C₆H₅]⁺ |

Derivatization Reactions and Subsequent Transformations

Formation of Alcohols and Vicinal Diols

This compound can be converted to alcohols and vicinal diols through various synthetic methods, most notably hydrolysis and reduction.

The hydrolysis of this compound results in the formation of meso-hydrobenzoin, a vicinal diol. This ring-opening reaction can be catalyzed by acids or enzymes. acs.orgbrainly.com For example, acid-catalyzed hydrolysis proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water. brainly.com Enzymatic hydrolysis, for instance by potato epoxide hydrolase (StEH1), also yields the diol through a mechanism involving an alkyl-enzyme intermediate. acs.org The stereochemistry of the hydrolysis of this compound by hepatic microsomal epoxide hydrolase has been studied, indicating stereoselective conversion to the glycol. researchsolutions.com Furthermore, the Sharpless asymmetric dihydroxylation of trans-stilbene provides a direct route to the chiral (R,R)- and (S,S)-hydrobenzoin. beilstein-journals.orgresearchgate.net

Reduction of this compound has been shown to yield trans-stilbene, the corresponding alkene. tandfonline.comnih.gov This reductive deoxygenation can be carried out by certain intestinal bacteria under anaerobic conditions, suggesting a metabolic pathway for epoxide detoxification. tandfonline.comnih.gov Chemical methods for the deoxygenation of this compound to trans-stilbene have also been developed, for instance, using gold nanoparticles as a catalyst. researchgate.net

Formation of Carbonyl Compounds (e.g., Diphenylacetaldehyde, Deoxybenzoin)

The isomerization of this compound to carbonyl compounds is a synthetically useful transformation known as the Meinwald rearrangement. conicet.gov.arresearchgate.net The primary products of this rearrangement are diphenylacetaldehyde and deoxybenzoin, with the former typically being the major product under many conditions.

The formation of diphenylacetaldehyde is favored when this compound is treated with Lewis acids such as boron trifluoride etherate, iridium trichloride, or indium(III) chloride. orgsyn.orgacs.org This reaction proceeds via a 1,2-phenyl migration as discussed in section 3.2.3. An efficient procedure for this isomerization involves reacting this compound with a catalytic amount of boron trifluoride etherate in benzene, yielding diphenylacetaldehyde in good yields. orgsyn.org

Deoxybenzoin is formed through a 1,2-hydride shift. While often a minor product, its formation can be promoted under specific conditions. For example, the reaction of this compound with MgBr₂ can lead to mixtures of both diphenylacetaldehyde and deoxybenzoin. Thermal rearrangement of this compound at high temperatures can also produce deoxybenzoin. datapdf.com The selective formation of either aldehyde or ketone is a subject of ongoing research, with various catalytic systems being explored to control the regioselectivity of the rearrangement. conicet.gov.arresearchgate.net

The table below provides examples of reagents that facilitate the rearrangement of this compound to carbonyl compounds.

Table 3: Reagents for the Formation of Carbonyl Compounds from this compound

| Reagent/Catalyst | Major Product | Reference(s) |

| Boron trifluoride etherate | Diphenylacetaldehyde | orgsyn.org |

| Iridium trichloride | Diphenylacetaldehyde | |

| Indium(III) chloride | Diphenylacetaldehyde | acs.org |

| Bismuth(III) oxide perchlorate | Diphenylacetaldehyde | |

| Magnesium bromide | Mixture of Diphenylacetaldehyde and Deoxybenzoin |

Generation of trans-Stilbene Sulfides

This compound can be converted to its sulfur analog, trans-stilbene sulfide (B99878) (also known as trans-2,3-diphenylthiirane), through reactions that replace the oxygen atom of the epoxide ring with a sulfur atom. A common method for this transformation involves the reaction of the epoxide with a thiocarbonyl compound, such as thiourea (B124793). dntb.gov.ua This reaction typically proceeds with inversion of stereochemistry at one of the carbon centers, although the stereochemical outcome can be dependent on the specific reaction conditions and reagents used.

The synthesis of thiiranes from epoxides is a general transformation in organic chemistry. dntb.gov.ua For this compound, the reaction with thiourea provides a route to the corresponding thiirane. More recent methods for the synthesis of thiiranes, including cis-stilbene sulfide, have been developed that utilize thiocarbonyl ylides generated from aldazine (B74668) N-oxides, highlighting ongoing advancements in the synthesis of these sulfur-containing heterocycles. thieme.de The conversion of epoxides to thiiranes is a valuable transformation as thiiranes themselves are useful intermediates in organic synthesis. researchgate.net

Azidation to Vicinal Azido Alcohols

The ring-opening of this compound with an azide nucleophile provides a direct route to vicinal azido alcohols. This reaction is typically carried out using sodium azide (NaN₃) in the presence of a proton source, such as ammonium (B1175870) chloride (NH₄Cl), in a protic solvent system like aqueous methanol (B129727). researchgate.netbeilstein-journals.orgbeilstein-journals.org

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the azide ion attacks one of the carbon atoms of the protonated epoxide ring, leading to the formation of 2-azido-1,2-diphenylethanol. beilstein-journals.orgbeilstein-journals.org This transformation is a key step in the synthesis of various nitrogen-containing compounds, as the resulting azido alcohol can be further elaborated. For example, the azide group can be reduced to an amine, providing access to vicinal amino alcohols. arkat-usa.org The azidation of this compound has been used as a model reaction to evaluate methods for the detection and enrichment of epoxides in complex mixtures. beilstein-journals.orgresearchgate.net

A typical procedure for the azidation of this compound involves refluxing the epoxide with sodium azide and ammonium chloride in a mixture of methanol and water. beilstein-journals.org

Stereochemical Aspects in Trans Stilbene Oxide Research

Enantioselective Transformations of the Oxirane Ring

The enantioselective opening of the oxirane ring in trans-stilbene (B89595) oxide is a key area of research, enabling the synthesis of valuable chiral compounds. Chiral catalysts play a pivotal role in these transformations, dictating the stereochemical outcome.

A notable example involves the use of chiral zeolite GTM-3 as an acid catalyst for the ring-opening of trans-stilbene oxide with 1-butanol. csic.esnih.gov These catalysts have demonstrated the ability to achieve enantiomeric excesses of up to ±51%. csic.esnih.gov Interestingly, the GTM-3 catalysts facilitate the transformation of one enantiomer of this compound into the corresponding "unlike" product through an S(_N)2 mechanism, which involves an inversion of configuration at the attacked carbon atom. nih.govcsic.esnih.govacs.orgresearcher.life Simultaneously, the other enantiomer is converted via an S(_N)1-like mechanism into the "like" product, retaining the original configuration, alongside secondary products like diphenylacetaldehyde (B122555). nih.govcsic.esnih.govacs.orgresearcher.life Computational studies suggest that this pronounced enantioselectivity arises from the distinct orientation of each this compound enantiomer within the chiral nanospaces of the zeolite framework. nih.govnih.govacs.org

Iron-catalyzed asymmetric ring-opening of meso-epoxides, including aromatic ones, has also been explored. thieme-connect.comrsc.org For instance, the kinetic resolution of this compound using an iron(II) catalyst can yield both the product and unreacted starting material with moderate enantioselectivities. thieme-connect.com

Diastereoselective Reactions

Diastereoselective reactions of this compound are crucial for controlling the formation of specific stereoisomers. The stereochemical outcome of these reactions is often influenced by the reagents, catalysts, and reaction conditions.

The reaction of this compound with nucleophiles can proceed with high diastereoselectivity. For example, the ring-opening of optically pure (R,R)-trans-stilbene oxide can lead to the formation of (1R,2R)- and (1R,2S)-2-amino-1,2-diphenylethanols in high yields. researchgate.net

The epoxidation of cis-stilbene (B147466), a related compound, catalyzed by Mn(III)(salen) complexes can produce a mixture of cis- and trans-stilbene oxides. nih.gov The ratio of these diastereomers is dependent on both the oxygen source and the counterion of the catalyst, with cis/trans ratios ranging from 29:71 to 92:8. nih.gov The formation of the isomerized trans-epoxide is attributed to the involvement of intermediary radicals. nih.gov

Furthermore, the reaction of chiral zirconium imido complexes with either cis- or this compound results in the formation of a single diastereomer of the corresponding metallacycle. nih.gov This high diastereoselectivity points to a reaction pathway involving zwitterionic intermediates that allow for the scrambling of the initial epoxide stereochemistry. nih.gov

Chiral Recognition and Enantioseparation Studies

The separation and analysis of this compound enantiomers are fundamental for its application in various fields. Chiral chromatography is the primary technique employed for this purpose, relying on the principle of chiral recognition between the analyte and a chiral stationary phase.

Chiral Stationary Phases for Liquid Chromatography

A variety of chiral stationary phases (CSPs) have been developed and successfully utilized for the high-performance liquid chromatographic (HPLC) enantioseparation of this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used due to their high chiral discrimination ability and versatility. tandfonline.commdpi.comprolabas.com

Cellulose tris(phenylcarbamate), known as Chiralcel OC, has been effectively used for the preparative chiral separation of this compound. tandfonline.comtandfonline.com Similarly, Chiralcel OD, another polysaccharide-based CSP, has been studied for the enantioseparation of this compound, with investigations into the adsorption equilibrium and mass transfer phenomena. nih.govresearchgate.net Other notable CSPs include those derived from (-)-anti head-to-head coumarin (B35378) dimer, which have shown high enantioselectivity for this compound with separation factors (α) as high as 2.46. oup.com Pirkle-type CSPs have also been employed for ultrafast enantioseparations. americanpharmaceuticalreview.com

The performance of these CSPs is often evaluated by parameters such as the separation factor (α) and resolution (Rs). For instance, some cellulose derivative-based CSPs have achieved α and Rs values of 1.84 and 9.59, respectively, for the separation of this compound. mdpi.com

Table 1: Performance of Selected Chiral Stationary Phases for this compound Enantioseparation

| Chiral Stationary Phase (CSP) | Separation Factor (α) | Resolution (Rs) | Reference |

| Cellulose derivative | 1.84 | 9.59 | mdpi.com |

| CSP derived from (-)-anti head-to-head coumarin dimer | 2.46 | - | oup.com |

| Eurocel 01 | 1.37 | - | lcms.cz |

Hysteresis Phenomena in Chiral High-Performance Liquid Chromatography

The chiral recognition capabilities of some polysaccharide-based CSPs can be influenced by the composition of the mobile phase, leading to a phenomenon known as hysteresis. sci-hub.se This behavior has been observed for amylose tris(3,5-dimethylphenylcarbamate) selectors in polar organic mode. sci-hub.seresearchgate.net The retention factors of this compound enantiomers can differ depending on whether the mobile phase composition is approached from a less polar or more polar direction. sci-hub.se This hysteresis can be utilized for method selection in chiral HPLC. sigmaaldrich.comsigmaaldrich.com

Absolute Configuration Assignment Methodologies (e.g., using Time-Dependent Density Functional Theory and Chiroptical Detection)

Determining the absolute configuration of the enantiomers of this compound is crucial. A powerful methodology combines chiral HPLC with online chiroptical detection, such as circular dichroism (CD) and optical rotation (OR), and theoretical calculations. jcchems.comresearchgate.netresearchgate.netfrontiersin.org This approach allows for the online measurement of CD spectra and specific rotation values for each enantiomer as they elute from the column. jcchems.comresearchgate.netresearchgate.net

Time-dependent density functional theory (TD-DFT) calculations are then used to predict the chiroptical properties (CD spectra and optical rotation) for each enantiomer. jcchems.comresearchgate.netresearchgate.net By comparing the experimentally measured data with the theoretically predicted values, a confident assignment of the absolute configuration (AC) can be made. jcchems.comresearchgate.netresearchgate.net This method has been successfully applied to racemic this compound, and the assigned configurations were in agreement with those reported in the literature. jcchems.comresearchgate.net

Switchable Enantioseparation

An innovative approach to enantioseparation involves the use of "switchable" chiral stationary phases. One such system is based on a helical polyacetylene with 2,2'-bisphenol-derived side chains. nih.govmdpi.com The chirality of this stationary phase can be switched in the solid state by treatment with a chiral alcohol. nih.gov This induced chirality is retained even after the alcohol is removed, a phenomenon known as a macromolecular memory effect. nih.gov

This switchable CSP has been used for the enantioseparation of this compound. nih.govmdpi.comresearchgate.net The elution order of the enantiomers can be reversed depending on the helical structure (P-helix or M-helix) induced in the stationary phase prior to the separation. mdpi.com For instance, with a P-helical structure, (+)-trans-stilbene oxide elutes before the (-)-enantiomer, while the order is reversed with an M-helical structure. mdpi.com This allows for the desirable elution of either the major or minor enantiomer first, depending on the analytical or preparative needs. nih.gov

Computational Chemistry and Theoretical Studies on Trans Stilbene Oxide

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of Enzyme Mechanisms

QM/MM methods are particularly well-suited for studying enzymatic reactions, as they combine the accuracy of quantum mechanics for the reactive site with the efficiency of molecular mechanics for the surrounding protein and solvent environment. rsc.orgacs.org Several studies have employed QM/MM simulations to investigate the enzymatic hydrolysis of trans-stilbene (B89595) oxide by epoxide hydrolases.

One such study focused on the soluble epoxide hydrolase (sEH), which catalyzes the ring-opening of epoxides to form diols. nih.gov Using QM/MM umbrella sampling molecular dynamics simulations, researchers analyzed the nucleophilic attack of an aspartate residue (Asp333) on the epoxide carbons of trans-stilbene oxide. nih.gov These simulations helped to understand the factors influencing the regioselectivity of the reaction, such as the proximity of the nucleophile, electronic stabilization of the transition state, and hydrogen bonding interactions within the active site. nih.gov

Another approach, the Empirical Valence Bond (EVB) method combined with free energy perturbation and umbrella sampling, has been used to study the enantio- and regioselectivity of an epoxide hydrolase in its reaction with this compound. rsc.org This method models the reaction mechanism, which involves a nucleophilic attack by an aspartate residue to form an alkyl-enzyme intermediate. rsc.org Such simulations have successfully reproduced the differences in activity between different stereoisomers of the substrate and the effects of active site mutations. acs.orgdiva-portal.org Interestingly, these computational studies identified a previously overlooked histidine residue as being important for catalysis. diva-portal.org

Table 1: QM/MM Studies on Enzyme-Catalyzed Reactions of this compound

| Enzyme | Computational Method | Key Findings |

| Soluble Epoxide Hydrolase (sEH) | QM/MM Umbrella Sampling MD | The selectivity of the ring-opening is influenced by proximity to the nucleophile, electronic stabilization of the transition state, and hydrogen bonding. nih.gov |

| Epoxide Hydrolase (EH) | EVB-FEP/US | The regioselectivity of the process is determined by the hydrolysis step. The calculations also analyzed the effect of specific mutations on the reaction. rsc.org |

| Potato Epoxide Hydrolase 1 (StEH1) | EVB Simulations | Computationally reproduced the differences in activities between stereoisomers and the effects of mutations. Identified a key histidine residue involved in catalysis. diva-portal.orgdiva-portal.org |

Density Functional Theory (DFT) Applications for Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It is instrumental in predicting various molecular properties and mapping out reaction pathways.

In the context of this compound, DFT calculations have been used to study its rearrangement to 2,2-diphenylacetaldehyde, a reaction catalyzed by Lewis acids. conicet.gov.ar By optimizing the geometries of stationary points (minima and transition states) and performing frequency calculations, researchers can determine the activation and reaction energies. conicet.gov.ar The inclusion of solvation effects, often modeled using the polarized continuum model (IEFPCM), provides a more accurate description of the reaction in solution. conicet.gov.ar

DFT has also been applied to understand the hydroboration of this compound, a reaction that forms Markovnikov alcohols. nih.gov Computational analysis of the transition states involved in this reaction helped to rationalize the observed regioselectivity. nih.gov

Analysis of Reaction Barriers and Transition States

A critical aspect of computational reaction studies is the determination of reaction barriers (activation energies) and the characterization of transition state structures. This information is key to understanding reaction rates and mechanisms.

For the enzymatic hydrolysis of this compound, high-level ab initio QM calculations were used to refine the energies obtained from QM/MM simulations, yielding activation barriers that are in quantitative agreement with experimental data. nih.gov For instance, in the soluble epoxide hydrolase catalyzed reaction, a significant difference in the free energy barriers for nucleophilic attack at the two chemically equivalent epoxide carbons was observed, highlighting the influence of the enzyme environment. nih.gov

In the Lewis acid-catalyzed rearrangement of this compound, DFT calculations have been employed to explore the competition between aryl and hydride migration pathways. conicet.gov.ar Similarly, for the hydroboration reaction, computations predicted the energy gap between the transition states leading to the Markovnikov and anti-Markovnikov products, providing a rationale for the observed regioselectivity. nih.gov

Table 2: Calculated Activation Barriers for Reactions of this compound

| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) |

| Nucleophilic attack in soluble epoxide hydrolase | AM1/CHARMM22 | 7.3 (for attack at C(1)) nih.gov |

| Hydroboration with [HBEt₃]⁻Na⁺ | DFT | The energy gap between Markovnikov and anti-Markovnikov transition states is 2.6 kcal/mol. nih.gov |

| Hydroboration with naked [HBEt₃]⁻ | DFT | The energy gap between Markovnikov and anti-Markovnikov transition states is 5.5 kcal/mol. nih.gov |

Excited State Dynamics and Photochemistry Simulations

While the ground-state reactivity of this compound is of significant interest, the photochemistry of the parent compound, trans-stilbene, has been extensively studied computationally to understand its photoisomerization dynamics. These studies provide a foundation for understanding the potential photochemical behavior of its derivatives.

Semiclassical electron-radiation-ion dynamics (SERID) simulations have been used to model the trans-to-cis photoisomerization of stilbene (B7821643) induced by laser pulses. researchgate.net These simulations suggest that electronic excitation weakens the central C-C bond, leading to rotation and eventual isomerization. researchgate.net Ultrafast time-resolved mass spectrometry and structural dynamics experiments on stilbenes excited to high-lying electronic states have revealed complex photochemical reaction dynamics, including phenyl twisting and ring-closing reactions. nih.gov

Theoretical studies using multiconfigurational second-order perturbation theory (CASPT2) have been employed to investigate the electronic spectrum of trans-stilbene, providing insights into the excited states involved in the photoisomerization process. acs.org

Spectroscopic Property Predictions (e.g., NMR, Circular Dichroism)

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the characterization and absolute configuration assignment of chiral molecules like this compound.

Time-dependent density functional theory (TD-DFT) has been successfully used to predict the circular dichroism (CD) and optical rotation (OR) of the enantiomers of this compound. researchgate.netjcchems.com By comparing the calculated spectra with experimental data obtained from HPLC coupled with CD and OR detectors, researchers were able to assign the absolute configuration of the optical isomers. researchgate.netjcchems.com The calculations were consistent in predicting the correct combination of experimental CD bands and the sign of the optical rotation. researchgate.netjcchems.com

The analysis of the circular dichroism of (+)-trans-stilbene oxide has shown that it primarily arises from the Coulombic coupling between the excitation moments of the two phenyl chromophores. rsc.org This analysis concluded that both asymmetric carbon atoms in (+)-trans-stilbene oxide have the R-configuration. rsc.org

Enzymatic and Biotransformation Studies of Trans Stilbene Oxide

Epoxide Hydrolase (EH) Enzymes

Epoxide hydrolases are critical enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols by the addition of a water molecule. ucanr.edupnas.org This process is generally considered a detoxification step, as it converts reactive electrophilic epoxides into less reactive diols. ucanr.edu The soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) are the two major mammalian EHs, exhibiting complementary but overlapping substrate specificities. pnas.org

Substrate Specificity and Selectivity of EH Isozymes

trans-Stilbene (B89595) oxide is a well-established prototypic substrate used to differentiate the activity of soluble epoxide hydrolase (sEH) from that of microsomal epoxide hydrolase (mEH). It serves as a diagnostic substrate specifically for the C-terminal epoxide hydrolase domain of sEH. researchgate.net

Different EH isozymes exhibit distinct selectivity toward the enantiomers of trans-stilbene oxide. The epoxide hydrolase Kau2, for instance, shows a high preference for the (S,S)-enantiomer of this compound, with an enantiomeric ratio (E value) of approximately 200. nih.gov Similarly, studies on the potato epoxide hydrolase, StEH1, and its variants have been conducted to map structure-function relationships using this compound as a substrate. diva-portal.orgiucr.org The hydrolysis of either enantiomer of this compound by StEH1 invariably yields the same product, meso-hydrobenzoin. iucr.orgresearchgate.net

Induction studies in mice have shown that cytosolic EH (cEH) activity toward this compound can be increased by treatment with specific compounds like the peroxisome proliferator, tridiphane, highlighting a degree of isozyme-specific regulation and activity. nih.gov In contrast, human erythrocyte leukotriene A4 hydrolase does not catalyze the hydration of this compound.

Kinetic Characterization of EH-Catalyzed Hydrolysis

The enzymatic hydrolysis of this compound follows a classical two-step catalytic mechanism. This process begins with the formation of a covalent alkyl-enzyme intermediate, followed by the hydrolysis of this intermediate in what is typically the rate-limiting second step. nih.govresearchgate.net

Detailed kinetic studies have been performed on several epoxide hydrolases. The highly enantioselective epoxide hydrolase Kau2 demonstrates marked differences in its Michaelis-Menten constant (KM) and catalytic rate (kcat) for the two competing enantiomers of this compound. nih.gov The high enantiopreference of this enzyme is attributed to significant differences in both the second-order alkylation rate constant (k₂/Kₛ) and the hydrolysis rate of the alkyl-enzyme intermediate (k₃) between the (S,S) and (R,R)-enantiomers. nih.gov For rat soluble epoxide hydrolase (sEH), the turnover number for the hydrolysis of this compound has been measured at approximately 0.5 s⁻¹. pnas.org The kinetic mechanism for potato epoxide hydrolase StEH1 has also been extensively studied using both pre-steady-state and steady-state analyses. researchgate.net

| Enzyme | Substrate Enantiomer | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Epoxide Hydrolase Kau2 | (S,S)-TSO & (R,R)-TSO | Enantiomeric Ratio (E) | ~200 | nih.gov |

| (S,S)-TSO vs (R,R)-TSO | kcat and KM | Marked Differences | nih.gov | |

| Rat Soluble Epoxide Hydrolase (sEH) | trans-Stilbene Oxide | Turnover Number | 0.5 s⁻¹ | pnas.org |

Active Site Engineering for Enhanced Enantioselectivity

Efforts to improve the catalytic properties of epoxide hydrolases have focused on active site engineering through methods like directed evolution and site-directed mutagenesis. The potato epoxide hydrolase StEH1 is a frequent target for such studies, using this compound as a model substrate to understand the principles governing its activity and selectivity. diva-portal.orgacs.org

Computational approaches, such as empirical valence bond (EVB) simulations, have been employed to study the enantioselective hydrolysis of this compound by StEH1. tesisenred.net These studies revealed that mutating the two conserved catalytic tyrosine residues to phenylalanine drastically increases the activation energy barrier, demonstrating their essential role in catalysis. tesisenred.net Further research has highlighted the importance of other active site residues. For example, a highly conserved histidine (His300 in StEH1) is crucial for maintaining the correct charge balance within the active site. acs.org In the absence of this histidine, another non-canonical residue, glutamic acid (E35), can function as a "backup base" to facilitate the reaction. acs.org

Directed evolution has also been successfully applied to other enzymes. In one study, an epoxide hydrolase from Aspergillus niger was subjected to error-prone PCR, resulting in mutant enzymes with enhanced enantioselectivity. researchgate.net The activity of these mutants was assessed using this compound. researchgate.net

Glutathione (B108866) Transferase (GST) Enzymes

Glutathione S-transferases (GSTs) are a superfamily of enzymes central to phase II detoxification. oup.com They catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic compounds, including epoxides, to form more water-soluble and readily excretable thioether conjugates. oxfordbiomed.com

Activity and Isozyme Specificity toward this compound

This compound (TSO) is recognized as a model and characteristic substrate for the Glutathione S-transferase Mu 1 (GSTM1) isozyme. oup.comnih.gov The GSTM1-1 isoform, which is primarily found in the liver but also present in the brain and testes, efficiently catalyzes the conjugation of TSO with glutathione. nih.gov Studies have established that the high TSO-conjugating activity observed in human mononuclear leukocytes is attributable to the same Mu-class transferase found in the liver. portlandpress.com

Kinetic studies have shown that individuals can be segregated into groups with low, high, and very high GST activity towards TSO. oup.com The apparent Michaelis constant (Km) for TSO differs between the low-activity and high-activity groups, with the high-activity group showing a Km of 127 µM, compared to 28.3 µM for the low-activity group, further indicating that a specific isozyme is responsible for the high-activity phenotype. oup.com Besides this compound, its isomer cis-stilbene (B147466) oxide also serves as a substrate for this GST isozyme. oup.com

| GST Isozyme | Tissue Distribution | Substrate Specificity | Reference |

|---|---|---|---|

| GSTM1-1 | Liver, Testis, Brain | Catalyzes detoxification of stilbene (B7821643) oxide. | nih.gov |

| Hepatic GST Mu | Liver, Mononuclear Leukocytes | Identical to the GST with high activity towards TSO in leukocytes. | portlandpress.com |

Microsomal Metabolism and Bioactivation Mechanisms

The biotransformation of this compound (TSO) is a complex process primarily occurring in the liver and involving several key enzyme systems within the microsomes. These enzymatic reactions not only determine the detoxification and elimination of the compound but also lead to its bioactivation, producing metabolites with distinct biological activities. The main pathways involved are oxidation by cytochrome P450 monooxygenases, hydrolysis by epoxide hydrolases, and conjugation with glutathione.

The metabolism of TSO is initiated by multiple enzyme families, each contributing to its biotransformation. The primary enzymes involved are summarized in the table below.

Cytochrome P450-Mediated Oxidation

While TSO is itself a metabolite of trans-stilbene, it undergoes further oxidative metabolism by the cytochrome P450 (CYP450) system. Studies using rat liver microsomes have demonstrated that TSO can be converted to hydroxylated metabolites. semanticscholar.orgsmolecule.comnih.gov This metabolic activation is particularly significant as it leads to the formation of compounds with estrogenic properties. smolecule.comnih.gov Research has identified these metabolites as trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene. semanticscholar.orgsmolecule.com The formation of these products is dependent on the presence of NADPH, a necessary cofactor for CYP450 activity. semanticscholar.org

Investigations into the specific CYP450 isoforms responsible for this transformation have shown that the process is analogous to the metabolism of the parent compound, trans-stilbene, which is primarily mediated by CYP1A1 and CYP1A2 in both rats and humans. semanticscholar.orgnih.gov

Hydrolysis by Epoxide Hydrolases

A major metabolic pathway for TSO is the hydrolytic cleavage of its epoxide ring, a reaction catalyzed by epoxide hydrolases (EH). This process converts the epoxide into the corresponding diol, 1,2-diphenylethane-1,2-diol. TSO serves as a substrate for both microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). In fact, TSO is considered a prototypic substrate used to differentiate the activity of sEH from mEH. The hydrolysis reaction is a critical detoxification step, as it deactivates the reactive epoxide group. The catalytic mechanism for this transformation involves a two-step process, beginning with the formation of a covalent alkyl-enzyme intermediate, which is subsequently hydrolyzed. researchgate.netnih.gov

Conjugation by Glutathione S-Transferases

Detoxification of TSO also occurs through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This pathway is significant in eliminating the reactive epoxide. TSO is a well-established model substrate for the GST Mu class isozyme, specifically GSTM1. oup.comnih.gov

A notable aspect of this metabolic pathway is the genetic polymorphism of the GSTM1 gene. oup.com A significant portion of the human population possesses a null genotype, meaning they lack a functional GSTM1 gene and, consequently, the corresponding enzyme activity. oup.comnih.govnih.gov This deficiency impairs the ability to detoxify TSO via glutathione conjugation. Studies have shown that lymphocytes from individuals with the GSTM1-null genotype exhibit increased sensitivity to the genotoxic effects of TSO, as measured by sister chromatid exchanges (SCEs). oup.com

Bioactivation to Estrogenic Metabolites